Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
CAS No.:
Cat. No.: VC17456500
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrN3O2 |
|---|---|
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
| Standard InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-5-7-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3 |
| Standard InChI Key | FWBYWOBUFBMSBN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN2C=CC(=C2C=N1)Br |
Introduction
Structural and Physicochemical Properties
Ethyl 5-bromopyrrolo[2,1-f][1,2,] triazine-2-carboxylate features a fused bicyclic system comprising a pyrrole ring condensed with a 1,2,4-triazine moiety. The bromine atom at the 5-position and the ethyl carboxylate group at the 2-position contribute to its reactivity and solubility profile. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈BrN₃O₂ | |
| Molecular Weight | 270.08 g/mol | |
| Purity | ≥98% (HPLC) | |
| Storage Conditions | -20°C, protected from light |
The compound’s planar structure and electron-deficient triazine ring facilitate interactions with biological targets such as enzymes and receptors, making it a promising scaffold for drug design .
Synthetic Methodologies
Bromination of Pyrrolo[2,1-f] triazine Precursors
A common route to ethyl 5-bromopyrrolo[2,1-f][1, triazine-2-carboxylate involves regioselective bromination of pyrrolo[2,1-f] triazine derivatives using N-bromosuccinimide (NBS). This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (60–80°C). For example, bromination of 2-(methylsulfanyl)pyrrolo[2,1-f] triazine with NBS yields the 5-bromo derivative with >80% regioselectivity .
Multistep Synthesis from Pyrrole Derivatives
An alternative approach begins with functionalized pyrroles. Methyl pyrrole-2-carboxylate undergoes N-amination using chloramine (NH₂Cl) to introduce the N–N bond required for triazine ring formation . Subsequent cyclization with benzoyl isothiocyanate, hydrolysis, and S-methylation yields the bicyclic core. Bromination at the 5-position is achieved using NBS, followed by esterification to install the ethyl carboxylate group .
Transition Metal-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, have been employed to modify the pyrrolotriazine scaffold. For instance, 5-bromopyrrolo[2,1-f][1, triazine-2-carbaldehyde undergoes coupling with aryl boronic acids to introduce diverse substituents at the 5-position . These methods enable the synthesis of analogs for structure-activity relationship (SAR) studies.
Biological Activities and Mechanisms
Protein Arginine Methyltransferase 5 (PRMT5) Inhibition
Ethyl 5-bromopyrrolo[2,1-f][1,2,] triazine-2-carboxylate has been identified as a potent inhibitor of PRMT5, an enzyme that catalyzes symmetric dimethylation of arginine residues on histones and non-histone proteins. PRMT5 overexpression is linked to tumor progression in cancers such as lymphoma and leukemia. The compound’s triazine core interacts with the enzyme’s active site, disrupting substrate binding and methylation activity.
Antiviral Activity
Pyrrolo[2,1-f][1,2,] triazine derivatives exhibit broad-spectrum antiviral properties. For example, remdesivir—a related compound—showed efficacy against Ebola and SARS-CoV-2 by inhibiting viral RNA-dependent RNA polymerases . While direct evidence for ethyl 5-bromopyrrolo[2,1-f][1, triazine-2-carboxylate’s antiviral activity is limited, its structural similarity to remdesivir suggests potential utility in combating RNA viruses .
Kinase Inhibition
The compound’s ability to inhibit kinases such as VEGFR-2, c-Met, and EGFR has been explored in cancer research. These kinases regulate cell proliferation, angiogenesis, and metastasis. In vitro studies demonstrate that ethyl 5-bromopyrrolo[2,1-f][1, triazine-2-carboxylate suppresses kinase activity at nanomolar concentrations, making it a candidate for targeted cancer therapies .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed information on the compound’s structure. Key signals include:
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.44 (q, J = 7.1 Hz, 2H, OCH₂), 6.98 (s, 1H, pyrrole-H), 8.52 (s, 1H, triazine-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 14.2 (CH₂CH₃), 61.5 (OCH₂), 110.2 (C-5), 122.4 (C-7), 147.8 (C-2), 162.4 (C=O).
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular formula with a measured m/z of 270.0812 ([M+H]⁺), consistent with the theoretical value of 270.0815.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is used to assess purity, with a retention time of 8.2 minutes under optimized conditions .
Applications in Drug Discovery
Oncology
As a PRMT5 and kinase inhibitor, this compound is being evaluated in preclinical models of solid tumors and hematological malignancies. Its ability to synergize with checkpoint inhibitors (e.g., anti-PD-1 antibodies) enhances antitumor immune responses.
Antiviral Drug Development
Structural modifications of the pyrrolotriazine scaffold could yield analogs with improved pharmacokinetic properties for treating viral infections. For example, replacing the bromine atom with fluorine may enhance metabolic stability .
Chemical Biology Tools
The bromine atom serves as a handle for further functionalization via cross-coupling reactions, enabling the synthesis of bioconjugates for target identification and mechanistic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume